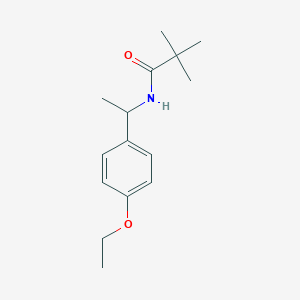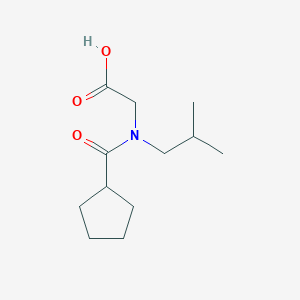
n-(Cyclopentanecarbonyl)-n-isobutylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopentanecarbonyl)-N-isobutylglycine is an organic compound that belongs to the class of amino acid derivatives It features a cyclopentanecarbonyl group attached to the nitrogen atom of glycine, with an isobutyl group also bonded to the nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-N-isobutylglycine typically involves the acylation of glycine with cyclopentanecarbonyl chloride in the presence of a base, followed by the alkylation of the resulting intermediate with isobutyl bromide. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to reflux conditions.
Purification: Column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
化学反应分析
Types of Reactions
N-(Cyclopentanecarbonyl)-N-isobutylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(Cyclopentanecarbonyl)-N-isobutylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism by which N-(Cyclopentanecarbonyl)-N-isobutylglycine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and response.
相似化合物的比较
Similar Compounds
- N-(Cyclopentanecarbonyl)-N-methylglycine
- N-(Cyclopentanecarbonyl)-N-ethylglycine
- N-(Cyclopentanecarbonyl)-N-propylglycine
Uniqueness
N-(Cyclopentanecarbonyl)-N-isobutylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobicity and may influence its interaction with biological targets compared to its analogs.
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-[cyclopentanecarbonyl(2-methylpropyl)amino]acetic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(2)7-13(8-11(14)15)12(16)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,14,15) |
InChI 键 |
WKWDHVRBKRDSJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(=O)O)C(=O)C1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


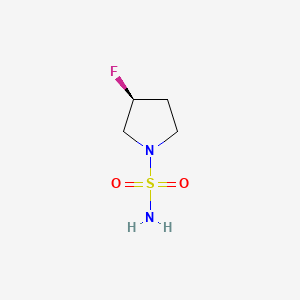

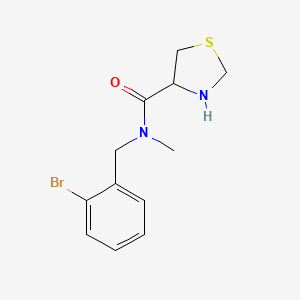

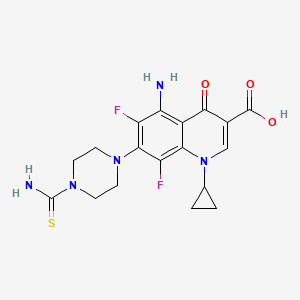


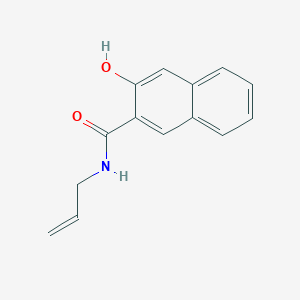
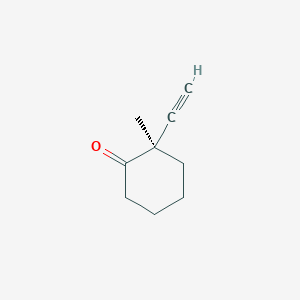
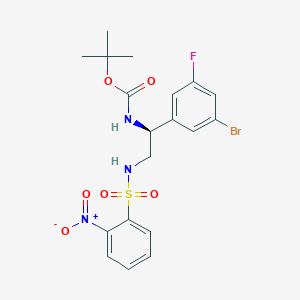

![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
